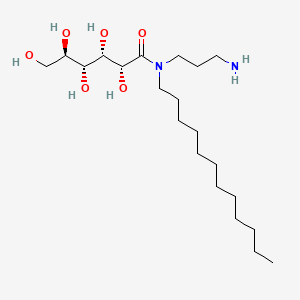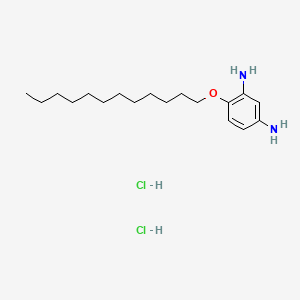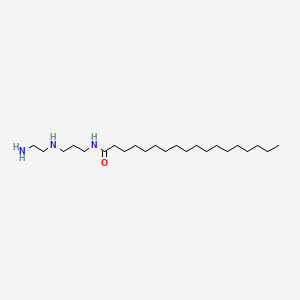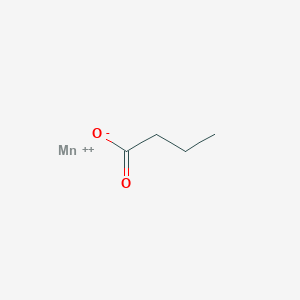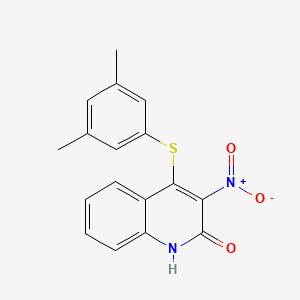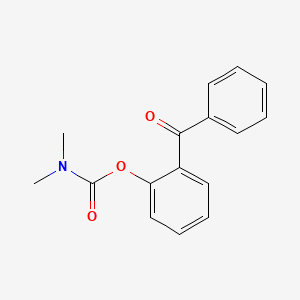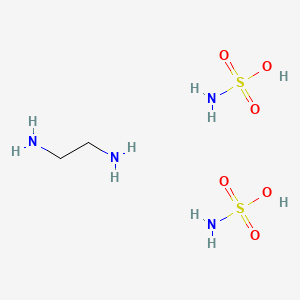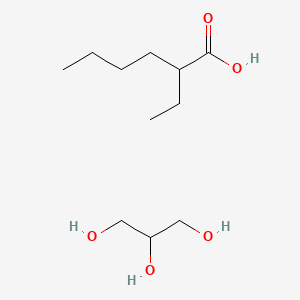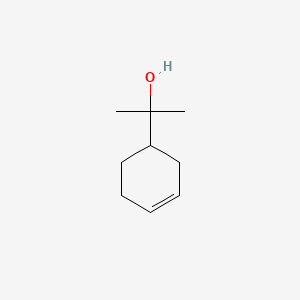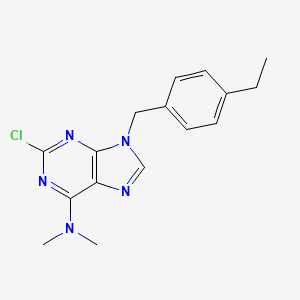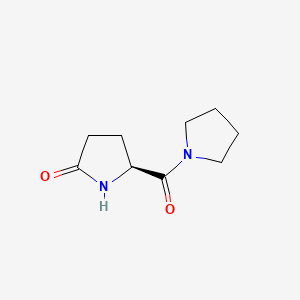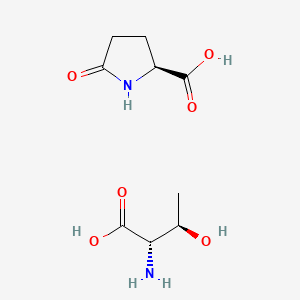
Titanium(4+) 2,2',2''-nitrilotrisethanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a colorless liquid that is soluble in common organic solvents such as dichloromethane, dimethyl sulfoxide, and acetonitrile . This compound is widely used in organic synthesis, particularly in the formation of ester bonds and as a catalyst in cyclization reactions involving carbon dioxide and olefins .
Preparation Methods
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate can be synthesized through the reaction of titanium(IV) acetate with triethanolamine. The reaction typically involves mixing titanium(IV) acetate and triethanolamine under controlled conditions to produce the desired compound . The reaction is relatively straightforward and can be carried out in a laboratory setting. Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to ensure the compound’s purity .
Chemical Reactions Analysis
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can react with oxidizing agents to form titanium dioxide and other oxidation products . In reduction reactions, it can be reduced to lower oxidation states of titanium. Substitution reactions often involve the replacement of the nitrilotrisethanolate ligand with other ligands, leading to the formation of different titanium complexes .
Scientific Research Applications
Titanium(4+) 2,2’,2’'-nitrilotrisethanolate has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic synthesis reactions, including esterification and cyclization reactions . In industry, it is used in the production of coatings, adhesives, and as a precursor for the synthesis of other titanium-based materials .
Mechanism of Action
The mechanism of action of titanium(4+) 2,2’,2’'-nitrilotrisethanolate involves its ability to form stable complexes with various substrates. The compound can coordinate with different ligands through its titanium center, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in catalytic reactions, the titanium center can activate substrates, making them more reactive and promoting the desired chemical transformation .
Comparison with Similar Compounds
Titanium(4+) 2,2’,2’‘-nitrilotrisethanolate can be compared with other similar compounds such as titanium(IV) isopropoxide, titanium(IV) butoxide, and titanium(IV) ethoxide. These compounds share similar properties and applications but differ in their ligand structures and reactivity. Titanium(4+) 2,2’,2’'-nitrilotrisethanolate is unique in its ability to form stable complexes with nitrilotrisethanol ligands, making it particularly useful in specific catalytic and synthetic applications .
Similar compounds include:
- Titanium(IV) isopropoxide
- Titanium(IV) butoxide
- Titanium(IV) ethoxide
Each of these compounds has its own unique properties and applications, but titanium(4+) 2,2’,2’'-nitrilotrisethanolate stands out due to its specific ligand structure and reactivity .
Properties
CAS No. |
37481-13-3 |
|---|---|
Molecular Formula |
C24H48N4O12Ti3 |
Molecular Weight |
728.3 g/mol |
IUPAC Name |
2-[bis(2-oxidoethyl)amino]ethanolate;titanium(4+) |
InChI |
InChI=1S/4C6H12NO3.3Ti/c4*8-4-1-7(2-5-9)3-6-10;;;/h4*1-6H2;;;/q4*-3;3*+4 |
InChI Key |
DOJHSAKTDYSNNO-UHFFFAOYSA-N |
Canonical SMILES |
C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].C(C[O-])N(CC[O-])CC[O-].[Ti+4].[Ti+4].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


